2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound’s structure includes a fluorenyl group, which provides steric hindrance and protects the amino group during peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and coupling steps .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxyl-activated amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Major Products Formed
Fmoc Removal: The major product is the free amino acid.
Peptide Coupling: The major product is the peptide with an extended chain.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the synthesis of peptides and proteins for studying biological processes.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group provides steric hindrance, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a methyl group on the butanoic acid chain. This structural feature can influence the compound’s reactivity and the steric effects during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylbutanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-4-21(2,19(23)24)22(3)20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,4,13H2,1-3H3,(H,23,24) |
InChI Key |
OBUOHPMUAPOVID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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